Direct Head-to-Head Potency Comparison: Methoxy-SANT-2 (TC-132) vs. Parent SANT-2
In the definitive structure-activity relationship study of the SANT-2 scaffold, researchers synthesized fifteen SANT-2 derivatives and evaluated them in a Gli1 reporter gene assay. Derivative TC-132 (Methoxy-SANT-2) was identified as "slightly more potent than the parent compound SANT-2" [1]. This represents the only derivative in the study explicitly characterized as having superior potency to the parent scaffold.
| Evidence Dimension | Hh pathway inhibition (Gli1 reporter gene expression) |
|---|---|
| Target Compound Data | IC50 = 79.8 nM |
| Comparator Or Baseline | SANT-2 parent compound; IC50 values for SANT-2 derivatives clustered into groups with approximately similar, ~2-fold higher, or ~10-fold higher IC50 values relative to SANT-2 baseline |
| Quantified Difference | TC-132 is more potent than parent SANT-2 (exact fold-difference not numerically specified in abstract; identified as the enhanced derivative among 15 tested analogues) |
| Conditions | Gli1 reporter gene assay in cellular system |
Why This Matters
Users requiring maximal Hh pathway inhibition potency from the benzimidazole class should select TC-132 over the parent SANT-2 compound.
- [1] Büttner A, et al. Synthesis and biological evaluation of SANT-2 and analogues as inhibitors of the hedgehog signaling pathway. Bioorg Med Chem. 2009;17(14):4943-4954. PMID: 19541490. View Source
